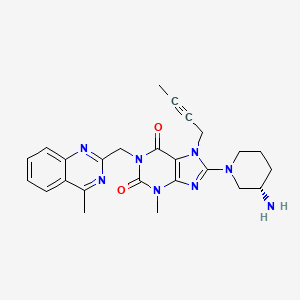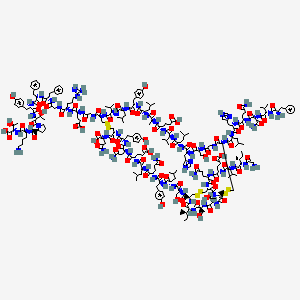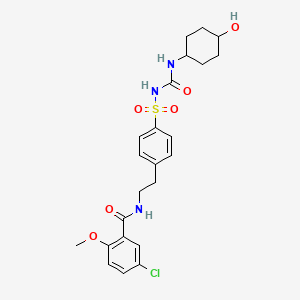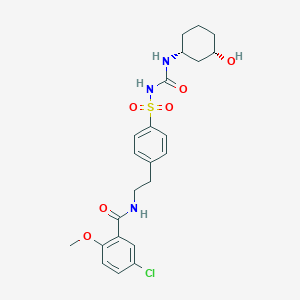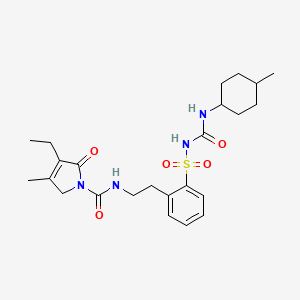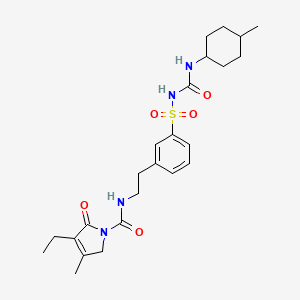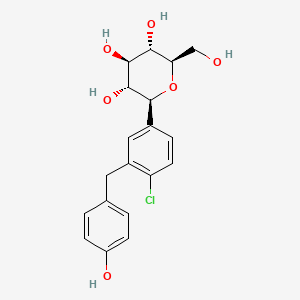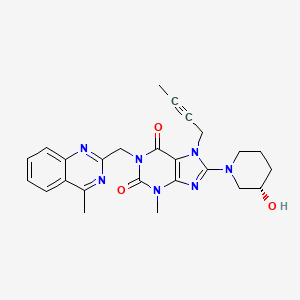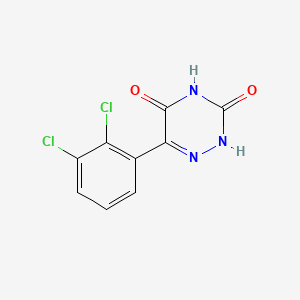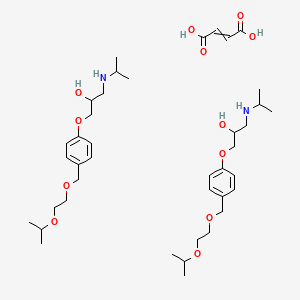
Bisoprolol fumarate (1:x)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
A cardioselective beta-1 adrenergic blocker. It is effective in the management of HYPERTENSION and ANGINA PECTORIS.
Applications De Recherche Scientifique
Cardiovascular Disease Management
Chronic Heart Failure Treatment : Bisoprolol fumarate has shown significant efficacy in treating stable chronic heart failure (CHF). Key studies like CIBIS, CIBIS-II, and CIBIS-III have demonstrated its potential in reducing mortality and morbidity in CHF patients. These trials also highlighted its good tolerability in different patient populations, including the elderly (De Groote, Ennezat, & Mouquet, 2007).
Comparison with Other Beta-Blockers : A study comparing bisoprolol fumarate with carvedilol, another widely used beta-blocker, in Japanese patients with CHF, found bisoprolol to be equally effective and well-tolerated. This study provided valuable insights into its use in specific patient demographics (Hori, Nagai, Izumi, & Matsuzaki, 2014).
Drug Formulation and Analysis
Spectrophotometric Estimation : A spectrophotometric method was developed for estimating bisoprolol fumarate in tablet formulations, indicating a significant application in pharmaceutical analysis (Panainte et al., 2014).
Advanced Oxidation Process : Research into the oxidation of bisoprolol in heated persulfate/H2O systems revealed insights into its degradation in water, important for environmental and pharmaceutical waste management (Ghauch & Tuqan, 2012).
Formulation Development : Studies have focused on developing bisoprolol fumarate formulations like floating tablets for sustained drug release, showcasing its potential in controlled drug delivery systems (Ahmad et al., 2021).
In Vitro Dissolution : Research comparing in vitro dissolution of bisoprolol fumarate tablets across different brands has been conducted to assess bioequivalence, crucial for generic drug development (Al-Kubati, Al- Hariri, & Ibraheem, 2022).
Analytical Techniques
Voltammetric Determination : The use of differential pulse voltammetry at a single-wall carbon nanotubes modified glassy carbon electrode has been explored for the sensitive analysis of bisoprolol fumarate in pharmaceutical formulations and urine (Goyal, Tyagi, Bachheti, & Bishnoi, 2008).
Chromatographic Analysis : High-performance liquid chromatography (HPLC) has been employed for bisoprolol fumarate analysis, including the study of extraction conditions by organic solvents (Logoyda, 2018).
Propriétés
Numéro CAS |
66722-45-0 |
|---|---|
Nom du produit |
Bisoprolol fumarate (1:x) |
Formule moléculaire |
C18H31NO4.xC4H4O4 |
Poids moléculaire |
325.448 (free base) |
Pureté |
95% |
Synonymes |
2-Propanol, 1-[4-[[2-(1-methylethoxy)ethoxy]methyl]phenoxy]-3-[(1-methylethyl)amino]-, (2E)-2-butenedioate (salt) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



